molecular formula C12H11NO3S2 B2553678 ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate CAS No. 864940-46-5

ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate

Cat. No.: B2553678
CAS No.: 864940-46-5
M. Wt: 281.34
InChI Key: MPQQFJCETHJDBZ-UHFFFAOYSA-N
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Description

Ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Scientific Research Applications

Ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with similar chemical properties.

    Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: A related compound with a benzothiophene structure.

    Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: A thiophene derivative with additional functional groups

Uniqueness

Ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate is unique due to its specific amido and carboxylate functional groups, which confer distinct chemical and biological properties. These functional groups allow for unique interactions with biological targets and make the compound a valuable tool in scientific research .

Properties

IUPAC Name

ethyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-2-16-12(15)8-5-7-18-11(8)13-10(14)9-4-3-6-17-9/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQQFJCETHJDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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